2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a nitro group, and an isoindole dione structure
Preparation Methods
The synthesis of 2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Acetyl Group: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: Isoindole derivatives are often explored for their potential as therapeutic agents due to their diverse biological activities. This compound may be investigated for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar compounds to 2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione include other isoindole derivatives with different substituents. For example:
2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the acetyl group, which may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in the combination of the acetyl and nitro groups, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.
Properties
IUPAC Name |
2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLYJWTBFYUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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